
Spectroscopic Data for 5-Bromo-2-
methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Bromo-2-

methylbenzenesulfonamide

Cat. No.: B1271157 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Bromo-2-methylbenzenesulfonamide, a key intermediate in various chemical

syntheses. Due to the limited availability of published experimental spectra for this specific

compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. This

guide is intended for researchers, scientists, and professionals in the field of drug development

and chemical analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Bromo-2-
methylbenzenesulfonamide. These predictions are derived from analogous structures and

standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 d 1H H-6

~7.5 dd 1H H-4

~7.2 d 1H H-3

~4.8 (broad s) s 2H NH₂

~2.6 s 3H CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~142 C-1 (C-S)

~138 C-2 (C-CH₃)

~135 C-4

~133 C-6

~128 C-3

~121 C-5 (C-Br)

~20 CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium N-H stretch (asymmetric)

3300-3200 Medium N-H stretch (symmetric)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch

1350-1300 Strong S=O stretch (asymmetric)

1170-1150 Strong S=O stretch (symmetric)

~900 Strong S-N stretch

850-750 Strong C-H out-of-plane bend

700-600 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

251/249
Molecular ion [M]⁺ and [M+2]⁺ due to ⁷⁹Br and

⁸¹Br isotopes

187/185 [M - SO₂]⁺

171/169 [M - SO₂NH₂]⁺

155 [M - Br - H]⁺

90 [C₇H₆]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 5-Bromo-2-methylbenzenesulfonamide.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Acquisition time: 3-4 seconds

Spectral width: -2 to 10 ppm

Processing: Fourier transform the acquired FID, phase the spectrum, and calibrate the

chemical shifts using the residual solvent peak as a reference.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard proton-decoupled pulse program.

Acquisition Parameters:

Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2-5 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 220 ppm.

Processing: Apply a Fourier transform to the FID and phase the spectrum. Calibrate the

chemical shifts using the solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 5-Bromo-2-methylbenzenesulfonamide sample directly

onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: FT-IR Spectrometer.

Mode: ATR.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the clean, empty ATR crystal should be recorded prior to sample

analysis.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of 5-Bromo-2-methylbenzenesulfonamide (approximately 1

mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Instrument: Mass Spectrometer with an EI source.

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Inlet System: Direct insertion probe or gas chromatography inlet.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data for 5-Bromo-2-
methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1271157#spectroscopic-data-for-5-
bromo-2-methylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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